Divinyl sulfone
Overview
Description
Divinyl sulfone (DVS) is a versatile chemical reagent that has been utilized in various applications, particularly in the field of polymer chemistry and biochemistry. It is known for its ability to activate supports for enzyme immobilization, as well as its crosslinking abilities with different polymers .
Synthesis Analysis
The synthesis of divinyl sulfone derivatives and related compounds has been explored in several studies. For instance, divinyl sulfides and sulfones have been synthesized using a Wittig–Horner reaction, which is a straightforward approach yielding photoactive compounds . Additionally, a general route to mono- and disubstituted divinyl sulfones has been developed, employing nucleophilic C-S bond formation with β-hydroxysulfonate derivatives and thioethanol or its analogs .
Molecular Structure Analysis
Divinyl sulfone has a unique molecular structure that allows it to act as a crosslinker. Its ability to form stable structures with cyclodextrins has been demonstrated, leading to the creation of novel polymeric materials with the capability to form inclusion complexes with various guest molecules . The molecular structure of divinyl sulfone also enables it to react with primary amines, leading to the formation of 1,1-dioxothiomorpholine derivatives with therapeutic applications 10.
Chemical Reactions Analysis
DVS has been shown to react rapidly with α-amides of Cys and His, Lys, and Tyr under specific pH conditions, which is crucial for enzyme immobilization . The cross-metathesis of commercial divinyl sulfone has been used to synthesize (E)-alkenylvinyl sulfones and (E,E)-dialkenyl sulfones with excellent stereoselectivity, which are valuable building blocks in organic synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of DVS-activated supports have been extensively studied. For example, DVS-activated agarose beads are stable in a pH range of 5–10 at 25 °C under wet conditions . The crosslinking abilities of DVS with cyclodextrins have been evaluated, showing that the degree of cross-linking has a minor influence on the yield of inclusion complex formation, indicating a sorption process based on the formation of inclusion complexes .
Scientific Research Applications
Biofunctional Paper Modification
Divinyl sulfone (DVS) has been utilized for the covalent modification of cellulose in the creation of biofunctional paper. This technique, demonstrated by Yu et al. (2012), allows for the immobilization of small molecules, proteins, and DNA onto cellulose membranes. The bioactivity of the modified cellulose is specific, dose-dependent, and stable over time. This approach has potential applications in point-of-care diagnostics, environmental monitoring, and research tools for limited-resource settings (Yu et al., 2012).
Enzyme Immobilization and Stabilization
DVS has been used for the activation of agarose beads to immobilize and stabilize enzymes. Santos et al. (2015) found that DVS-activated agarose is stable in certain pH ranges and can rapidly react with amino acids like Cys and His. The immobilization of enzymes like chymotrypsin on this support exhibited improved stability and activity, demonstrating DVS's potential in enzyme immobilization for various applications (Santos et al., 2015).
Crosslinking Agent for Proteins
DVS has been proposed as a crosslinking reagent for oligomeric proteins. Research by Sereikaitė et al. (2003) studied the kinetics of DVS's reactions with amino groups in proteins, suggesting its use in detecting protein associations in solutions (Sereikaitė et al., 2003).
Sorbents and Encapsulating Agents
Morales-Sanfrutos et al. (2015) evaluated DVS for preparing water-insoluble cyclodextrin-based polymers, which can form inclusion complexes with various molecules. This study highlights DVS's role in environmental and bioactive compound sorption, supporting its use as sorbents and encapsulating agents (Morales-Sanfrutos et al., 2015).
Synthesis of Building Blocks
Bieniek et al. (2006) demonstrated the catalytic cross-metathesis of DVS to produce novel alkenylvinyl sulfones, which are useful building blocks in various syntheses, including substituted thiomorpholine 1,1-dioxide derivatives (Bieniek et al., 2006).
Quadrupolar Chromophores
Monçalves et al. (2014) explored DVS in synthesizing divinyl sulfides and sulfones as quadrupolar chromophores. These compounds, exhibiting UV absorption and fluorescence emission, offer potential applications as photoactive or two-photon absorption chromophores (Monçalves et al., 2014).
DNA Adducts and Toxicological Research
Lv et al. (2017) investigated the formation of covalent DNA adducts by DVS, an oxidative metabolite of sulfur mustard. This study provided insights into DNA damage induced by DVS and its toxicological implications (Lv et al., 2017).
Antiprotozoal Activities
Pal et al. (2010) synthesized divinyl sulfone-modified carbohydrates with significant cell death effects on Entamoeba species. This study showcased the potential of DVS-modified compounds in antiprotozoal applications (Pal et al., 2010).
Enhancing MS/MS Analysis in Proteomics
Boja et al. (2004) used DVS as a postdigestion modifier in proteomics to enhance the a(1) ion in MS/MS analysis. This study demonstrates DVS's utility in improving protein identification and sequencing (Boja et al., 2004).
Cathode–Electrolyte Interfacial Stability
Yim et al. (2016) suggested a bi-functionalized DVS for enhancing the electrolyte–electrode interface stability in nickel-rich cathode materials, improving their applicability and performance (Yim et al., 2016).
Macrocyclic Sulfones Synthesis
Teyssot et al. (2003) reported the synthesis of macrocyclic sulfones via Michael addition to DVS, contributing to advancements in organic chemistry and pharmaceutical applications (Teyssot et al., 2003).
Cytocompatibility Studies
Lai (2014) explored the cytocompatibility of DVS cross-linked hyaluronic acid, revealing the relationship between molecular structure and cell viability, with implications in biomedical applications (Lai, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-ethenylsulfonylethene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2S/c1-3-7(5,6)4-2/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOSIXZFDONLBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CS(=O)(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2S | |
Record name | DIVINYL SULFONE | |
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Related CAS |
62804-37-9 | |
Record name | Ethene, 1,1′-sulfonylbis-, homopolymer | |
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DSSTOX Substance ID |
DTXSID6031253 | |
Record name | Divinyl sulfone | |
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Molecular Weight |
118.16 g/mol | |
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Physical Description |
Divinyl sulfone is a clear colorless liquid. (NTP, 1992), Clear colorless liquid; [CAMEO] | |
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Boiling Point |
453 °F at 760 mmHg (NTP, 1992), 234.5 °C | |
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Flash Point |
217 °F (NTP, 1992), 217 °F | |
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Solubility |
greater than or equal to 100 mg/mL at 63 °F (NTP, 1992), SOL IN WATER | |
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Density |
1.1788 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.177 g/cu cm @ 25 °C | |
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Vapor Pressure |
0.78 [mmHg] | |
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Product Name |
Divinyl sulfone | |
Color/Form |
LIQUID | |
CAS RN |
77-77-0 | |
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Melting Point |
-15 °F (NTP, 1992), -26 °C | |
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Citations
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